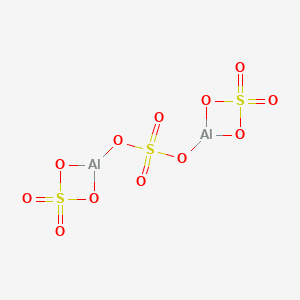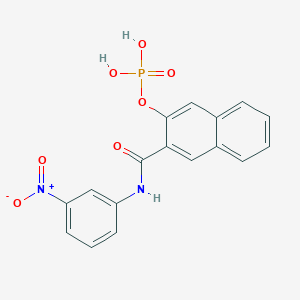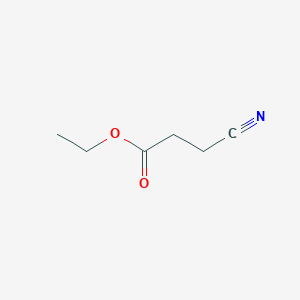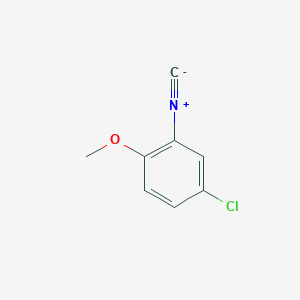
4-Chloro-2-isocyano-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isocyano-1-methoxybenzene, also known as CICMB, is a chemical compound with the molecular formula C8H6ClNO. It is a colorless to light yellow crystalline solid that is widely used in scientific research applications. CICMB is a versatile compound that has been found to have several applications in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-isocyano-1-methoxybenzene involves the formation of isocyanates. Isocyanates are highly reactive compounds that can be used in a variety of chemical reactions. 4-Chloro-2-isocyano-1-methoxybenzene is a precursor to isocyanates and can be used to generate a wide range of isocyanates for use in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There are no known biochemical or physiological effects of 4-Chloro-2-isocyano-1-methoxybenzene. However, it is important to note that 4-Chloro-2-isocyano-1-methoxybenzene is a highly reactive compound and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Chloro-2-isocyano-1-methoxybenzene is its versatility. It can be used to generate a wide range of isocyanates for use in organic synthesis. However, one of the limitations of 4-Chloro-2-isocyano-1-methoxybenzene is its reactivity. It is a highly reactive compound that can be difficult to handle.
Direcciones Futuras
There are several future directions for the use of 4-Chloro-2-isocyano-1-methoxybenzene in scientific research. One potential area of research is the development of new methods for the synthesis of isocyanates using 4-Chloro-2-isocyano-1-methoxybenzene. Another area of research is the development of new heterocyclic compounds using 4-Chloro-2-isocyano-1-methoxybenzene as a precursor. Additionally, 4-Chloro-2-isocyano-1-methoxybenzene could be used in the development of new drugs and pharmaceuticals.
Métodos De Síntesis
The synthesis of 4-Chloro-2-isocyano-1-methoxybenzene can be achieved through several methods. One of the most common methods is the reaction of 4-chloro-2-nitroanisole with triphosgene in the presence of triethylamine. Another method involves the reaction of 4-chloro-2-nitroanisole with phosgene in the presence of triethylamine. Both methods yield high purity 4-Chloro-2-isocyano-1-methoxybenzene.
Aplicaciones Científicas De Investigación
4-Chloro-2-isocyano-1-methoxybenzene has several applications in scientific research. It is widely used as a reagent in organic synthesis, particularly in the synthesis of isocyanates. It is also used in the preparation of various heterocyclic compounds. 4-Chloro-2-isocyano-1-methoxybenzene is a versatile compound that has been found to have several applications in the field of organic chemistry.
Propiedades
Número CAS |
1930-95-6 |
|---|---|
Nombre del producto |
4-Chloro-2-isocyano-1-methoxybenzene |
Fórmula molecular |
C8H6ClNO |
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
4-chloro-2-isocyano-1-methoxybenzene |
InChI |
InChI=1S/C8H6ClNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,2H3 |
Clave InChI |
IJPJMQBUSZVYEA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#[C-] |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)[N+]#[C-] |
Sinónimos |
Phenyl isocyanide, 5-chloro-2-methoxy- (7CI, 8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



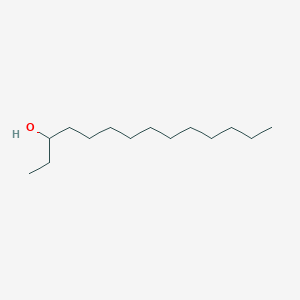
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
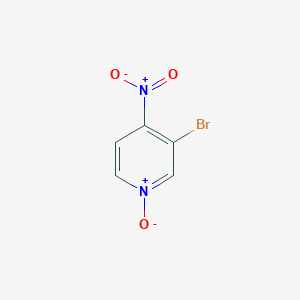

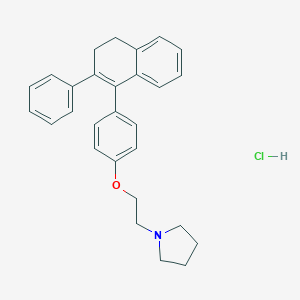

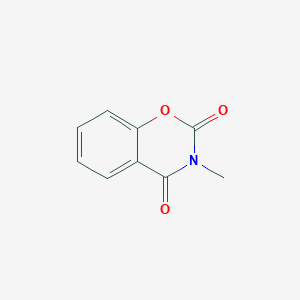
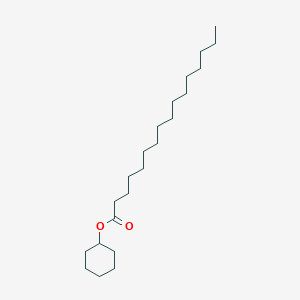
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
